molecular formula C21H20N2O5S2 B2464492 methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate CAS No. 895265-05-1

methyl 3-{[(benzylcarbamoyl)methyl](phenyl)sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2464492
CAS No.: 895265-05-1
M. Wt: 444.52
InChI Key: WDENZBJUKVQTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzylcarbamoyl group, and a phenylsulfamoyl group

Properties

IUPAC Name

methyl 3-[[2-(benzylamino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-21(25)20-18(12-13-29-20)30(26,27)23(17-10-6-3-7-11-17)15-19(24)22-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDENZBJUKVQTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
  • Methyl 3-[2-(benzylcarbamoyl)-1H-pyrrol-1-yl]thiophene-2-carboxylate

Uniqueness

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate (referred to as the compound hereafter) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfamoyl group and a carboxylate moiety, which are known to influence its biological properties. The general structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₅S₂
  • IUPAC Name : Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit key enzymes such as cyclooxygenase (COX) and tyrosinase. COX enzymes are critical in the inflammatory response, while tyrosinase plays a significant role in melanin production.
  • Cellular Pathways : It modulates various cellular pathways involved in inflammation and pigmentation, suggesting potential applications in treating conditions like hyperpigmentation and inflammatory diseases.

In Vitro Studies

Research has demonstrated the compound's efficacy in various cell lines:

  • Tyrosinase Inhibition : In studies involving B16F10 melanoma cells, the compound exhibited significant inhibition of tyrosinase activity, which is crucial for melanin synthesis. This suggests its potential use in treating hyperpigmentation disorders .
  • COX Inhibition : In vitro assays showed that the compound effectively inhibits COX-2 activity, indicating its potential as an anti-inflammatory agent. The inhibition was compared with established drugs like indomethacin and celecoxib .

Cytotoxicity Assessment

Cytotoxicity studies revealed that the compound maintains cell viability at therapeutic concentrations (≤20 µM), indicating a favorable safety profile for further development .

Case Studies and Research Findings

  • Anti-Melanogenic Effects : A study highlighted that the compound significantly reduced melanin production in B16F10 cells by inhibiting intracellular tyrosinase activity. The results were quantified using spectrophotometric methods to measure melanin levels post-treatment .
  • Inflammation Models : In animal models of inflammation, the compound demonstrated reduced edema and inflammatory markers when compared to controls, supporting its potential therapeutic use in inflammatory conditions .

Data Table of Biological Activities

Activity TypeAssay TypeResultReference
Tyrosinase InhibitionB16F10 Cell LineSignificant inhibition observed
COX-2 InhibitionRecombinant Enzyme AssayEffective inhibition
CytotoxicityMTT AssayNo cytotoxicity at ≤20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.